3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its conjugated system, which makes it suitable for use in organic electronics, particularly in the development of organic solar cells and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core and the subsequent attachment of the thieno[3,2-b]thiophene units. The reaction conditions often require the use of palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications, including:
Organic Electronics: Used in the development of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the design of new materials with specific electronic properties.
Chemistry: Utilized as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism by which 3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects is primarily through its conjugated system, which allows for efficient charge transport and light absorption. The molecular targets and pathways involved include the interaction with electron donors and acceptors in organic electronic devices, facilitating the generation and transport of charge carriers .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Another compound with a thieno[3,2-b]thiophene core, used in dye-sensitized solar cells.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Used in the construction of sulfone-based dual acceptor copolymers.
Uniqueness
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific structural arrangement, which provides distinct electronic properties that are advantageous for applications in organic electronics. Its ability to form stable films with high charge mobility sets it apart from other similar compounds .
Properties
Molecular Formula |
C58H86Br2N2O2S4 |
---|---|
Molecular Weight |
1131.4 g/mol |
IUPAC Name |
1,4-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C58H86Br2N2O2S4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-61-55(49-37-45-47(65-49)39-51(59)67-45)53-54(57(61)63)56(50-38-46-48(66-50)40-52(60)68-46)62(58(53)64)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
InChI Key |
RRXCPHXUWKAXOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC4=C(S3)C=C(S4)Br)C1=O)C5=CC6=C(S5)C=C(S6)Br |
Origin of Product |
United States |
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